2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by its unique structure, which includes dimethyl and phenyl groups attached to the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core through the cyclization of appropriate precursors. This can be achieved by reacting anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Introduction of Dimethyl and Phenyl Groups: The dimethyl and phenyl groups are introduced through subsequent substitution reactions. For instance, the dimethyl group can be added via alkylation using dimethyl sulfate, while the phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles; varying conditions depending on the specific reaction.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds. These products can have different biological and chemical properties compared to the parent compound .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Quinazoline derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth and survival. Additionally, the compound may interact with other cellular targets, such as DNA and RNA, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its ability to inhibit specific molecular targets with high affinity distinguishes it from other quinazoline derivatives .
Properties
Molecular Formula |
C24H21N5O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H21N5O/c1-14-7-6-10-18-15(2)26-24(28-22(14)18)29-23-25-13-19-20(27-23)11-17(12-21(19)30)16-8-4-3-5-9-16/h3-10,13,17H,11-12H2,1-2H3,(H,25,26,27,28,29) |
InChI Key |
VBCHYIJFTINFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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